2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid
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Overview
Description
2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H11F2NO3. It is a derivative of phenylalanine, an essential amino acid, and features a difluoromethoxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethyl ether as a reagent under controlled conditions to achieve the desired substitution on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available phenylalanine. The process includes protection and deprotection steps to ensure selective functionalization of the aromatic ring. Advanced techniques such as catalytic hydrogenation and fluorination may be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oximes, while reduction of the carboxylic acid group may produce alcohols or aldehydes .
Scientific Research Applications
2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key enzymes, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, lacking the difluoromethoxy group.
2-Amino-3-(4-(difluoromethoxy)phenyl)propanoic acid: A regioisomer with the difluoromethoxy group at the para position.
2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: A similar compound with a trifluoromethyl group instead of difluoromethoxy.
Uniqueness
2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can enhance its stability, binding affinity, and selectivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F2NO3 |
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Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-amino-3-[3-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-2-6(4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15) |
InChI Key |
RJUZLLCGIHPZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CC(C(=O)O)N |
Origin of Product |
United States |
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